molecular formula C13H9NO4 B6386708 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid CAS No. 1261945-51-0

5-(3-Formylphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6386708
CAS No.: 1261945-51-0
M. Wt: 243.21 g/mol
InChI Key: CANIKYJODGUZAD-UHFFFAOYSA-N
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Description

5-(3-Formylphenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of hydroxyisonicotinic acids. This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a hydroxyisonicotinic acid moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-formylphenylboronic acid.

    Coupling Reaction: The 3-formylphenylboronic acid undergoes a Suzuki coupling reaction with 2-bromoisonicotinic acid in the presence of a palladium catalyst.

    Hydrolysis: The resulting product is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Formylphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 5-(3-Carboxyphenyl)-2-hydroxyisonicotinic acid.

    Reduction: 5-(3-Hydroxymethylphenyl)-2-hydroxyisonicotinic acid.

    Substitution: 5-(3-Formylphenyl)-2-alkoxyisonicotinic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in understanding biological pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The hydroxy group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methylphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Methoxyphenyl)-2-hydroxyisonicotinic acid
  • 5-(3-Nitrophenyl)-2-hydroxyisonicotinic acid

Uniqueness

Compared to its analogs, 5-(3-Formylphenyl)-2-hydroxyisonicotinic acid is unique due to the presence of the formyl group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The formyl group allows for specific interactions with biological targets, which may not be possible with other similar compounds.

Properties

IUPAC Name

5-(3-formylphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO4/c15-7-8-2-1-3-9(4-8)11-6-14-12(16)5-10(11)13(17)18/h1-7H,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANIKYJODGUZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C=C2C(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687027
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-51-0
Record name 5-(3-Formylphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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